ERO1α Inhibition Potency: QM295 vs. Tyrosinase-Targeting Isoxazolones
QM295 selectively inhibits endoplasmic reticulum oxidation 1 (ERO1) with an IC₅₀ of 1.9 μM, as determined by a kinetic assay measuring AUR fluorescence development . In contrast, the structurally related isoxazolone 1m (with a 3-bromo-4-hydroxyphenyl substituent) exhibits an IC₅₀ of 14.62 μM against mushroom tyrosinase, demonstrating a >7.5-fold weaker inhibition of a different enzymatic target [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.9 μM (against ERO1α) |
| Comparator Or Baseline | Isoxazolone 1m: IC₅₀ = 14.62 μM (against mushroom tyrosinase) |
| Quantified Difference | 7.7-fold lower IC₅₀ for QM295 against its target, indicating higher potency and distinct target selectivity. |
| Conditions | Kinetic assay for ERO1α (AUR fluorescence) vs. mushroom tyrosinase inhibition assay |
Why This Matters
Researchers studying ER stress pathways require a potent, validated ERO1 inhibitor; QM295 offers defined potency against this target, unlike general-purpose isoxazolones optimized for tyrosinase.
- [1] Kim, S. J., et al. (2018). The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 26(13), 3882-3889. View Source
